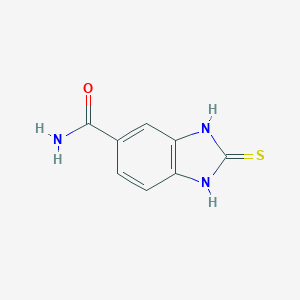
2-Sulfanylidene-1,3-dihydrobenzimidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide typically involves the condensation of o-phenylenediamine with carbon disulfide in an alkaline alcoholic solution . This reaction forms the benzimidazole ring, which is then further functionalized to introduce the sulfanylidene and carboxamide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic principles as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and antiparasitic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide involves its interaction with various molecular targets:
Molecular Targets: It targets enzymes and proteins involved in microbial and cancer cell metabolism.
Pathways Involved: It disrupts cellular processes by inhibiting key enzymes, leading to cell death in microbes and cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A parent compound with similar pharmacological activities.
Indole: Another heterocyclic compound with diverse biological activities.
Uniqueness
2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
121690-16-2 |
|---|---|
Molekularformel |
C8H7N3OS |
Molekulargewicht |
193.23 g/mol |
IUPAC-Name |
2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxamide |
InChI |
InChI=1S/C8H7N3OS/c9-7(12)4-1-2-5-6(3-4)11-8(13)10-5/h1-3H,(H2,9,12)(H2,10,11,13) |
InChI-Schlüssel |
MQSRCSVSMSOISM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)N)NC(=S)N2 |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)N)NC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















